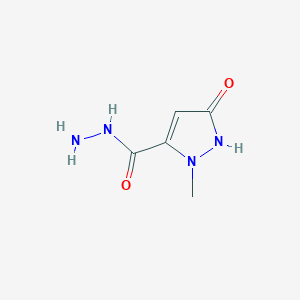

3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-3(5(11)7-6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPZUFCFYRSPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384775 | |

| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-24-3 | |

| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthetic strategy, offering expert insights into critical process parameters, and furnishing detailed characterization data. The guide is structured to empower researchers, chemists, and drug development professionals with the knowledge to reliably execute this synthesis and validate the final product's identity and purity. The core of this two-step synthesis involves the initial cyclocondensation to form an ester intermediate, followed by hydrazinolysis to yield the target carbohydrazide.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern drug discovery, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of agents targeting a wide array of physiological pathways. The title compound, 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, serves as a crucial intermediate, leveraging the reactive hydrazide moiety for further elaboration into more complex molecular architectures, such as fungicides, herbicides, and potential anti-inflammatory or analgesic agents.[2] Understanding its synthesis is therefore a key enabling step for various research and development programs.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from commercially available reagents.

-

Step 1: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate. This step involves a classic Knorr-type pyrazole synthesis via the cyclocondensation of a β-ketoester equivalent with methylhydrazine.[3] Specifically, the reaction between diethyl acetylenedicarboxylate and methylhydrazine provides a direct and high-yielding route to the core pyrazole ring system.[4]

-

Step 2: Synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. The target molecule is obtained through the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate. This well-established transformation, known as hydrazinolysis, is a robust method for converting esters to their corresponding hydrazides.[5][6][7]

The complete workflow is illustrated below.

Caption: Overall synthetic workflow for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide.

Part I: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (Intermediate)

Principle and Mechanistic Insight

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry.[8][9] This reaction proceeds via a Michael addition of methylhydrazine to one of the electrophilic acetylenic carbons of diethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent tautomerization to yield the stable, aromatic 3-hydroxypyrazole ring. The choice of methylhydrazine dictates the N-methylation at the 1-position.

Detailed Experimental Protocol

Materials and Equipment:

-

Diethyl acetylenedicarboxylate (DMAD)

-

Methylhydrazine

-

Toluene

-

Dichloromethane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of diethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

-

Reagent Addition: While stirring at room temperature, add methylhydrazine (1 equivalent) dropwise to the solution. Expertise Note: This addition should be performed cautiously as the initial reaction can be exothermic.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate as a crystalline solid.[4] Trustworthiness Note: A similar procedure using phenylhydrazine and dimethyl acetylenedicarboxylate is well-documented and yields the corresponding methyl ester.[4]

Part II: Synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide (Target Compound)

Principle and Mechanistic Insight

This step is a classic hydrazinolysis reaction.[7] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ethyl ester intermediate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the stable carbohydrazide product. Using an excess of hydrazine hydrate can help drive the reaction to completion. The reaction is typically carried out in an alcoholic solvent, which can solvate both the ester and the hydrazine hydrate.

Detailed Experimental Protocol

Materials and Equipment:

-

Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (from Part I)

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (or Methanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.[5][7] Expertise Note: Hydrazine hydrate is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The product often begins to precipitate from the solution as the reaction progresses. Monitor completion via TLC.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the resulting white solid under vacuum to obtain the final 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. The data presented below is based on analogous structures found in the literature.[4][10]

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₅H₈N₄O₂ |

| Molecular Weight | 156.14 g/mol |

| Melting Point | Expected >200 °C (with decomposition) |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazole ring proton (singlet, ~6.0 ppm), the N-methyl group (singlet, ~3.8 ppm), and exchangeable protons for the -OH and hydrazide (-NH, -NH₂) groups. |

| ¹³C NMR | Resonances for the pyrazole ring carbons and the carbonyl carbon (~160-170 ppm). |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H and N-H stretching (broad, ~3100-3400 cm⁻¹), and C=O stretching of the hydrazide (~1650-1680 cm⁻¹). |

| Mass Spec (EIMS) | Molecular ion peak [M⁺] at m/z = 156, along with characteristic fragmentation patterns. |

Safety and Handling

-

Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a chemical fume hood while wearing gloves, safety glasses, and a lab coat.

-

Methylhydrazine: Is toxic and flammable. Handle with the same precautions as hydrazine hydrate.

-

Solvents: Toluene, dichloromethane, and ethanol are flammable. Ensure all heating is performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can confidently produce this versatile chemical intermediate for applications in drug discovery, agrochemicals, and material science. The self-validating nature of the protocols, combined with comprehensive characterization, ensures a high degree of scientific integrity and reproducibility.

References

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

-

Siddiqui, S. Z., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available from: [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

ChemHelpASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole.

-

Khan, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

Hassan, A. A., et al. (2013). Reactions of Dimethyl Ethynedicarboxylate with (Substituted Ethylidene)hydrazinecarbothioamides. Journal of Heterocyclic Chemistry, 50(3), 473–477. Available from: [Link]

- Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

Rashad, A. E., et al. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2447-2458. Available from: [Link]

-

Sharma, V., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

International Journal of Chemistry. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

-

Taylor & Francis Online. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

- Google Patents. Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

-

Royal Society of Chemistry. The reaction of dimethyl acetylenedicarboxylate with acetylguanidine and guanidine. Available from: [Link]

-

Semantic Scholar. Reactions of Dimethyl Ethynedicarboxylate with (Substituted Ethylidene)hydrazinecarbothioamides. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jk-sci.com [jk-sci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. iscientific.org [iscientific.org]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. applications.emro.who.int [applications.emro.who.int]

The Pharmacological Versatility of Pyrazole-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Legacy and Future Promise of Pyrazole-Based Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century.[1] Its journey began with the discovery of Antipyrine in 1887, one of the first synthetic compounds to be widely used as an antipyretic, analgesic, and anti-inflammatory drug.[1] This seminal discovery opened the floodgates for the exploration of pyrazole derivatives, leading to the development of numerous clinically significant drugs. The inherent structural features of the pyrazole ring, including its ability to engage in hydrogen bonding and its tunable electronic properties, make it a privileged scaffold in drug design.[2]

When this versatile pyrazole core is coupled with a carbohydrazide moiety (-CO-NH-NH2), a functional group known to be a crucial pharmacophore in various therapeutic agents, the resulting derivatives exhibit a remarkable spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into pyrazole-carbohydrazide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. The Synthetic Landscape: Crafting Pyrazole-Carbohydrazide Scaffolds

The synthesis of pyrazole-carbohydrazide derivatives typically involves a multi-step process, beginning with the formation of the core pyrazole ring, followed by the introduction or modification of the carbohydrazide functional group. A common and versatile approach to constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]

A. General Synthetic Workflow

The overall process can be visualized as a modular approach, allowing for the introduction of diversity at various points to generate a library of compounds for biological screening.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: The Enduring Versatility of a Five-Membered Ring

First synthesized in 1883, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a cornerstone of medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its unique physicochemical properties.[1][2] The pyrazole ring can act as a bioisostere for a phenyl group, enhancing properties like lipophilicity and water solubility, which are critical for pharmacokinetic profiles.[2] Furthermore, the metabolic stability of the pyrazole core contributes to the favorable in vivo behavior of many pyrazole-containing drugs.[3] This guide will provide an in-depth exploration of the therapeutic applications of pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the synthetic strategies that bring these vital molecules to life. The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects, underscore their significance in addressing a wide spectrum of human diseases.[1][4][5]

I. Anti-inflammatory Applications: Targeting the Cyclooxygenase Pathway

One of the most well-established therapeutic applications of pyrazole compounds is in the management of inflammation and pain. This is exemplified by the selective COX-2 inhibitor, Celecoxib.

A. The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[7] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects due to COX-1 inhibition. The development of selective COX-2 inhibitors was a landmark in anti-inflammatory therapy, aiming to provide the therapeutic benefits of NSAIDs while minimizing their adverse effects.

B. Celecoxib: A Case Study in Pyrazole-Based Drug Design

Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[8][9] Its mechanism of action involves blocking the synthesis of prostaglandins that mediate pain and inflammation.[8][10] The pyrazole core in Celecoxib is crucial for its selective binding to the COX-2 active site.

Signaling Pathway: Celecoxib's Inhibition of the COX-2 Pathway

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

C. Synthesis of Diaryl-Substituted Pyrazoles: A General Protocol

The synthesis of celecoxib and related diaryl-substituted pyrazoles often proceeds via a condensation reaction between a 1,3-diketone and a hydrazine derivative. This approach offers a straightforward and efficient route to the pyrazole core.

Experimental Protocol: Synthesis of a Celecoxib Analog

-

Preparation of the 1,3-Diketone: A substituted acetophenone is reacted with a substituted ester in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding 1,3-diketone.

-

Cyclocondensation: The purified 1,3-diketone is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Hydrazine Addition: A substituted hydrazine hydrochloride is added to the solution.

-

Reflux: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

This synthetic versatility allows for the generation of a library of analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity.

II. Pyrazoles in Oncology: A Multifaceted Approach to Cancer Therapy

The pyrazole scaffold is a prominent feature in a number of targeted anticancer agents, demonstrating its utility in inhibiting various kinases and other proteins implicated in cancer progression.[3][11]

A. Kinase Inhibition: A Key Strategy in Cancer Treatment

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer. Therefore, kinase inhibitors have become a major class of anticancer drugs. The pyrazole ring serves as an effective scaffold for designing potent and selective kinase inhibitors.

B. Pyrazole-Containing Kinase Inhibitors in Clinical Use

Several FDA-approved kinase inhibitors feature a pyrazole core, highlighting the importance of this heterocycle in modern oncology.

| Drug Name | Target Kinase(s) | Approved Indications |

| Pirtobrutinib | Bruton's tyrosine kinase (BTK) | Mantle cell lymphoma |

| Futibatinib | Fibroblast growth factor receptor 2 (FGFR2) | Cholangiocarcinoma |

| Asciminib | ABL/BCR-ABL1 tyrosine kinase | Chronic myeloid leukemia |

| Umbralisib | PI3K-delta and Casein Kinase 1-epsilon | Marginal zone lymphoma, Follicular lymphoma |

| Pralsetinib | RET receptor tyrosine kinase | Non-small cell lung cancer, Thyroid cancer |

| Selpercatinib | RET receptor tyrosine kinase | Non-small cell lung cancer, Medullary thyroid cancer |

Data sourced from recent reviews on pyrazole-based drugs.[3]

C. Structure-Activity Relationship (SAR) Insights

The development of these targeted therapies relies heavily on understanding the SAR of pyrazole derivatives.[12] For instance, substitutions on the pyrazole ring and its appended phenyl groups can be systematically modified to enhance binding affinity and selectivity for the target kinase. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions within the kinase's active site.

Experimental Workflow: High-Throughput Screening of Pyrazole-Based Kinase Inhibitors

Caption: A typical workflow for the high-throughput screening of pyrazole-based kinase inhibitors.

III. Neurological and Metabolic Applications: Modulating Receptors in the Central Nervous System

Pyrazole derivatives have also been explored for their ability to modulate receptors in the central nervous system (CNS), with applications in neuropsychiatric and metabolic disorders.

A. Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective antagonist of the cannabinoid receptor 1 (CB1).[13] The rationale behind its development was to block the appetite-stimulating effects of endogenous cannabinoids, thereby promoting weight loss.[14] Clinical trials demonstrated that rimonabant was effective in reducing body weight and improving cardiometabolic risk factors.[14][15] However, it was later withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[14][15] The case of rimonabant serves as a crucial lesson in drug development, highlighting the importance of thoroughly evaluating the on-target and off-target effects of CNS-acting drugs.

B. CDPPB: A Positive Allosteric Modulator of mGluR5

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a pyrazole compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[16][17] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, glutamate.[18] By potentiating mGluR5 function, CDPPB has shown potential in preclinical models for treating CNS disorders like schizophrenia and addiction by facilitating the extinction of drug-associated memories.[16][17][19] This approach offers a more nuanced way of modulating receptor activity compared to direct agonists or antagonists.

Logical Relationship: Allosteric vs. Orthosteric Modulation

Caption: The principle of positive allosteric modulation at a G-protein coupled receptor.

IV. Other Therapeutic Areas and Future Directions

The therapeutic potential of pyrazole compounds extends beyond the areas highlighted above. They have shown promise as antimicrobial, antidiabetic, anticonvulsant, and antiviral agents.[1][5][20][21] The ability to readily synthesize a diverse range of pyrazole derivatives makes this scaffold an attractive starting point for drug discovery campaigns targeting a multitude of diseases.[1][22]

Future research in this field will likely focus on:

-

Novel Target Identification: Exploring the activity of pyrazole derivatives against new and emerging therapeutic targets.

-

Enhanced Selectivity: Designing next-generation pyrazole compounds with improved selectivity profiles to minimize off-target effects.

-

Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities.[23]

-

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the production of pyrazole-based pharmaceuticals.[22]

The continued exploration of the chemical space around the pyrazole nucleus, coupled with advances in computational drug design and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2024). MDPI.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry.

- Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. (2009). Neuropharmacology.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.

- Celecoxib. (2023).

- Recent advances in the therapeutic applications of pyrazolines. (2012).

- Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB.

- Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. (2011). Neuropsychopharmacology.

- Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. (2011). Molecules.

- Rimonabant: From RIO to Ban. (2011). Current Diabetes Reviews.

- Celecoxib. (n.d.). Wikipedia.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Mini-Reviews in Organic Chemistry.

- Allosteric modul

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- The psychiatric side-effects of rimonabant. (2009).

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics.

- What is the mechanism of Celecoxib?. (2024).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. globalresearchonline.net [globalresearchonline.net]

chemical properties of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. This molecule is a significant heterocyclic compound, integrating the pharmacologically important pyrazole nucleus with a versatile carbohydrazide moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structural characteristics, potential for derivatization, and applications in medicinal chemistry. We will explore its synthesis from common precursors, delve into its tautomeric nature, and present detailed protocols for its preparation and subsequent reactions.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure found in numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives are integral to pharmaceuticals and agrochemicals, demonstrating properties that include anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][4] The fusion of this privileged scaffold with a carbohydrazide functional group (-CONHNH₂) introduces a highly reactive and versatile handle for synthetic modification.[4]

Carbohydrazides are well-established building blocks in the synthesis of various heterocyclic systems and are recognized as important pharmacophores in their own right.[4][5] The compound 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide combines these two key features, making it a molecule of considerable interest for generating libraries of potential drug candidates. The hydroxyl group at the 3-position further modulates the electronic properties of the pyrazole ring and presents an additional site for chemical modification. This guide will elucidate the fundamental chemical principles governing this molecule's behavior.

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for the synthesis of carbohydrazides involves the hydrazinolysis of a corresponding ester.[6][7][8] This approach is efficient and typically proceeds under mild conditions. The synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide logically follows a two-step process starting from a suitable β-ketoester or its equivalent.

Synthetic Pathway

The synthesis initiates with the cyclocondensation of a β-ketoester equivalent, such as dimethyl acetylenedicarboxylate (DMAD), with methylhydrazine. This reaction forms the 1-methyl-3-hydroxypyrazole-5-carboxylate ester core. The subsequent step is the nucleophilic acyl substitution at the ester carbonyl by hydrazine hydrate, yielding the final carbohydrazide product.

Caption: Synthetic workflow for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide from its corresponding methyl ester.

Materials:

-

Methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate in 100 mL of absolute ethanol.

-

Addition of Hydrazine: While stirring, slowly add 10 mL of hydrazine hydrate to the solution at room temperature. The addition should be dropwise to control any potential exotherm.

-

Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask to room temperature. A white precipitate of the product should form. To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (15 mL each) to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: A white crystalline solid. The yield should be calculated based on the starting amount of the ester.

Core Chemical Properties and Reactivity

Tautomerism: The Hydroxy-Pyrazole vs. Pyrazolone Forms

A critical chemical feature of 3-hydroxypyrazoles is their existence in different tautomeric forms.[9][10] The title compound can exist in equilibrium between the aromatic 3-hydroxy-1H-pyrazole form (the OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one form (the CH-form or keto-form).[9][11]

Caption: Tautomeric equilibrium of the 3-hydroxypyrazole ring.

The position of this equilibrium is highly dependent on the physical state and the solvent. In the solid state, X-ray crystallography studies on similar compounds often reveal the presence of the OH-form, stabilized by intermolecular hydrogen bonds.[9] In solution, the dominant tautomer can vary; polar protic solvents may favor one form over the other. This tautomerism is crucial as it dictates the molecule's reactivity and its potential interactions with biological targets.

Reactivity of the Carbohydrazide Moiety: Gateway to Derivatives

The carbohydrazide group is a potent nucleophile, primarily due to the alpha-effect of the terminal nitrogen atom. Its most significant reaction is condensation with aldehydes and ketones to form stable hydrazone derivatives.[8] This reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.

Caption: General scheme for the synthesis of hydrazone derivatives.

This reaction provides a straightforward method to append various substituted aromatic or heterocyclic rings to the pyrazole core, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: Hydrazone Synthesis

Objective: To synthesize an N'-arylidene-3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide derivative.

Materials:

-

3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Reaction vial with stirrer bar

Procedure:

-

Dissolution: In a 50 mL reaction vial, dissolve 1.0 mmol of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide in 15 mL of absolute ethanol. Gentle heating may be required.

-

Addition of Aldehyde: To this solution, add 1.0 mmol of the selected aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. Monitor the formation of the product, which often precipitates out of the solution.

-

Isolation: Cool the reaction mixture and collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure hydrazone derivative.

Structural Elucidation: Spectroscopic Signature

The structural confirmation of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[12][13]

| Technique | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | -CH₃ (N-methyl) | δ 3.8 - 4.0 ppm (singlet) | Positioned on the pyrazole nitrogen. |

| Pyrazole C4-H | δ 5.9 - 6.2 ppm (singlet) | Aromatic proton on the pyrazole ring. | |

| -NH₂ (hydrazide) | δ 4.5 - 5.5 ppm (broad singlet) | Exchangeable with D₂O. | |

| -CONH- (hydrazide) | δ 9.0 - 10.0 ppm (broad singlet) | Exchangeable with D₂O. | |

| -OH (pyrazole) | δ 11.0 - 12.5 ppm (broad singlet) | Exchangeable with D₂O; shift is solvent-dependent. | |

| ¹³C NMR | -CH₃ | δ 35 - 40 ppm | |

| Pyrazole C4 | δ 90 - 95 ppm | ||

| Pyrazole C3, C5 | δ 140 - 160 ppm | Carbon atoms bearing the OH and carbohydrazide groups. | |

| C=O (carbonyl) | δ 160 - 165 ppm | ||

| FT-IR (cm⁻¹) | O-H stretch | 3200 - 3400 (broad) | Intramolecular and intermolecular hydrogen bonding.[12] |

| N-H stretch | 3100 - 3300 | From the -NHNH₂ group. | |

| C=O stretch (Amide I) | 1650 - 1680 | Carbonyl of the carbohydrazide. | |

| N-H bend (Amide II) | 1520 - 1550 | ||

| Mass Spec. | Molecular Ion (M⁺) | Calculated m/z value | High-resolution mass spectrometry for exact mass. |

Applications in Drug Discovery

The title compound is a valuable intermediate in the synthesis of novel therapeutic agents. The diverse biological activities reported for pyrazole carbohydrazide derivatives underscore the potential of this chemical class.[4][14]

-

Anti-inflammatory and Analgesic Agents: The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Anticancer Agents: Numerous pyrazole-hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial and Antifungal Agents: The ability of the hydrazone linkage to coordinate with metal ions or interact with enzyme active sites has led to the development of potent antimicrobial compounds.[15]

-

Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as α-glucosidase and α-amylase, suggesting potential applications in managing diabetes.[13]

The structural features of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide—a rigid heterocyclic core, hydrogen bond donors and acceptors, and a tunable periphery via the hydrazide group—make it an ideal starting point for designing targeted therapies.

Conclusion

3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide is a molecule of significant synthetic and medicinal value. Its straightforward synthesis allows for accessible production, while its inherent chemical properties, particularly the tautomeric nature of the 3-hydroxypyrazole ring and the high reactivity of the carbohydrazide moiety, provide a rich platform for chemical exploration. The insights and protocols detailed in this guide serve to equip researchers with the foundational knowledge required to effectively utilize this compound in the pursuit of novel drug candidates and advanced materials.

References

-

J&K Scientific. 3-Methyl-1H-pyrazole-5-carbohydrazide | 40535-14-6. [Link]

- Hameed, S., et al. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 2016, pp.811-817.

-

Ataman Kimya. Carbohydrazide. [Link]

- Grošelj, U., et al. Synthesis of 3-(2-aminoethyl)

-

ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

- Google Patents.

-

Taylor & Francis Online. Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. [Link]

- Dias, L. R. S., & Salvador, R. R. S. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 2012, pp.317-324.

-

MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

-

Reddit. Tautomers of 3-methyl-5-pyrazolone. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. [Link]

-

ResearchGate. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

Wiley Online Library. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [Link]

-

ResearchGate. Crystal structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

-

Royal Society of Chemistry. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. [Link]

-

IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

Cardiff University ORCA. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 11. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Pyrazole Derivatives in Medicinal Chemistry

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties have rendered it a "privileged scaffold," leading to the development of a multitude of blockbuster drugs across a wide array of therapeutic areas. This guide provides a comprehensive exploration of pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental attributes of the pyrazole core, dissect key synthetic strategies, analyze structure-activity relationships (SAR), and examine the mechanisms of action for prominent pyrazole-based therapeutics. Through detailed case studies and practical insights, this document aims to equip the reader with a robust understanding of why and how this versatile heterocycle continues to be a focal point in the quest for novel, effective, and safe medicines.

Introduction: The Enduring Significance of the Pyrazole Scaffold

First described by Ludwig Knorr in 1883, the pyrazole ring has journeyed from a chemical curiosity to a central motif in drug discovery.[1] Its structure, a five-membered ring containing three carbon and two adjacent nitrogen atoms, confers a unique set of properties that are highly advantageous for drug design.[1][2] Pyrazole-containing compounds are integral to numerous approved drugs, demonstrating a remarkable therapeutic breadth that includes anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents.[3][4]

The success of the pyrazole scaffold can be attributed to several key features:

-

Aromaticity and Stability: The pyrazole ring is aromatic and generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[5]

-

Hydrogen Bonding Capabilities: It possesses both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair), allowing for critical interactions with biological targets.[4]

-

Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, enabling medicinal chemists to fine-tune properties like lipophilicity, solubility, and pKa to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]

-

Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems, such as benzene or imidazole, often leading to improved potency and physicochemical properties.[4][6] For instance, replacing a benzene ring (ClogP ≈ 2.14) with a pyrazole (ClogP ≈ 0.24) can significantly reduce lipophilicity, which can be advantageous for oral bioavailability.[4]

This guide will systematically explore these facets, providing a deep dive into the chemistry and biology that make pyrazoles a truly privileged scaffold in the pharmacopeia.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available to medicinal chemists. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis (and related 1,3-Dicarbonyl Condensations)

The most fundamental and widely used method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[7] This reaction is highly versatile and allows for the introduction of a wide variety of substituents.

Causality in the Knorr Synthesis: The reaction proceeds via an initial condensation to form a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the cyclization (i.e., which nitrogen of an unsymmetrical hydrazine attacks which carbonyl) can be influenced by the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH).

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq.).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.

Diagram: Knorr Pyrazole Synthesis Workflow

Caption: A simplified workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

Another powerful method involves the [3+2] cycloaddition of a diazo compound with an alkyne. This approach offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Modern Synthetic Developments

Recent advancements have focused on developing more efficient and environmentally friendly methods. These include transition-metal-catalyzed reactions, one-pot multicomponent reactions, and visible-light-promoted syntheses.[8] For example, Suzuki coupling of arylboronic acids with chromones followed by treatment with hydrazine hydrate provides a route to 3,4-diarylpyrazoles.[7]

Pyrazole Derivatives in Action: Therapeutic Applications

The true impact of pyrazole chemistry is evident in the vast number of approved drugs that feature this scaffold. We will now explore several key therapeutic areas where pyrazole derivatives have made a significant impact.

Anti-inflammatory Agents: The COX-2 Inhibitors

Perhaps the most well-known class of pyrazole-based drugs is the selective cyclooxygenase-2 (COX-2) inhibitors.

-

Case Study: Celecoxib (Celebrex®)

-

Mechanism of Action (MoA): Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

-

Structure-Activity Relationship (SAR): The key structural features of celecoxib responsible for its COX-2 selectivity include the 1,5-diarylpyrazole core. The trifluoromethyl group on one phenyl ring and the sulfonamide moiety on the other are crucial for fitting into the larger, more accommodating active site of COX-2 compared to COX-1.

-

Table 1: Key FDA-Approved Pyrazole-Containing Anti-inflammatory Drugs

| Drug Name | Brand Name | Target | Key Structural Features |

| Celecoxib | Celebrex® | COX-2 | 1,5-Diarylpyrazole, Sulfonamide moiety |

| Phenylbutazone | Butazolidin® | COX-1/COX-2 | Pyrazolidinedione core |

| Metamizole | Novalgin® | COX-1/COX-2 | Pyrazolone core, Sulfonate group |

Anticancer Agents: The Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology, and numerous pyrazole-based kinase inhibitors have been developed.[9][10][11] The pyrazole scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the protein kinase.

-

Case Study: Crizotinib (Xalkori®)

-

MoA: Crizotinib is a potent inhibitor of the ALK (Anaplastic Lymphoma Kinase) and ROS1 receptor tyrosine kinases. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) with constitutive kinase activity, driving tumor growth. Crizotinib binds to the ATP-binding pocket of these kinases, blocking their activity.[12]

-

SAR: The aminopyridine core of Crizotinib is a common hinge-binding motif. The pyrazole ring, substituted with a halogenated phenyl group, occupies a hydrophobic pocket and contributes to the overall binding affinity.

-

Diagram: Simplified ALK Signaling Pathway and Crizotinib Inhibition

Caption: Crizotinib blocks the ATP-binding site of the EML4-ALK fusion protein.

Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[8][13]

-

Antibacterial Activity: Some trifluoromethyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus.[13] Mechanistic studies suggest that these compounds may act by disrupting the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.[13]

-

Antifungal Activity: The pyrazole scaffold is present in some agricultural fungicides and is being explored for human antifungal agents.

Central Nervous System (CNS) Agents

The versatility of the pyrazole core extends to the CNS, with derivatives showing promise as antipsychotic, anxiolytic, and antidepressant agents.

-

Case Study: Rimonabant (Acomplia®) - A Cautionary Tale

-

MoA: Rimonabant was developed as a selective cannabinoid-1 (CB1) receptor antagonist. The CB1 receptor is involved in regulating appetite and energy balance.

-

SAR: The 1,5-diarylpyrazole-3-carboxamide structure was found to be essential for potent and selective CB1 antagonism.[14] Key structural requirements included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[14]

-

Clinical Outcome: Although effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation. This case highlights the critical importance of thorough safety profiling in drug development and serves as a reminder that even a "privileged scaffold" is not immune to off-target effects or complex in-vivo pharmacology.

-

Challenges and Future Perspectives

While the pyrazole scaffold has a proven track record, challenges remain. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and enhancing pharmacokinetic properties.

Future research in this area is likely to focus on:

-

Novel Synthetic Methodologies: Developing more efficient, scalable, and sustainable synthetic routes to access novel pyrazole derivatives.

-

Targeting New Biological Pathways: Exploring the potential of pyrazoles to modulate novel drug targets beyond the well-trodden paths of kinases and COX enzymes.

-

Application in New Modalities: Incorporating the pyrazole scaffold into emerging therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

-

Computational Approaches: Utilizing in silico methods, such as molecular docking and molecular dynamics simulations, to guide the rational design of new pyrazole-based drugs with improved potency and selectivity.

Conclusion

The pyrazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its unique combination of stability, synthetic accessibility, and versatile binding capabilities has cemented its status as a privileged scaffold. From alleviating inflammation to combating cancer, pyrazole derivatives have had a profound impact on human health. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole core is poised to remain a vital component in the medicinal chemist's toolkit for years to come, promising a future of even more innovative and life-saving therapies.

References

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]

-

Ignited Minds Journals. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

-

Sangshetti, J. N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Ignited Minds Journals. (n.d.). A review on Chemistry and Therapeutic effect of Pyrazole. [Link]

-

Singh, J., et al. (2007). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Fares, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Almalki, A. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Ali, I., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Yeh, V. S. C., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. [Link]

-

Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

-

ResearchGate. (n.d.). FDA approved pyrazole containing anti-inflammatory drugs (I-V). [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Lange, J. H. M., et al. (2009). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]

-

SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

ResearchGate. (n.d.). Some FDA approved drugs based on the pyrazole ring. [Link]

-

Al-Blewi, F. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Al-Suhaimi, K. S., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. A review on Chemistry and Therapeutic effect of Pyrazole [ignited.in]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Knorr Pyrazole Synthesis for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Abstract

This document provides a comprehensive guide for the synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic scaffold for drug discovery and development. The protocol leverages a two-step synthetic route commencing with the classic Knorr pyrazole synthesis to construct the core pyrazole ring, followed by hydrazinolysis to furnish the target carbohydrazide. This guide is designed for researchers in medicinal and synthetic chemistry, offering detailed mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety protocols. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] The incorporation of a carbohydrazide moiety (-CONHNH₂) often enhances the pharmacological profile of a molecule by providing additional hydrogen bonding donors and acceptors, which can facilitate stronger interactions with biological targets.[1] Consequently, pyrazole carbohydrazides are highly sought-after intermediates in the development of novel therapeutics.[5][6]

The Knorr pyrazole synthesis, first reported in the 1880s, remains a robust and highly efficient method for constructing the pyrazole ring from the condensation of a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9][10] This application note details a reliable, two-step pathway to 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, beginning with a Knorr-type condensation followed by conversion of an ester to the desired carbohydrazide.

Synthetic Strategy Overview

The synthesis is strategically divided into two primary stages:

-

Step 1: Knorr Pyrazole Cyclization. Reaction of methylhydrazine with diethyl oxalacetate. This step selectively forms the 1-methyl-3-hydroxypyrazole-5-carboxylate core. The choice of diethyl oxalacetate provides the necessary 1,3-dicarbonyl framework, which upon cyclization and tautomerization, yields the thermodynamically stable 3-hydroxy (enol) form of the pyrazole ring.

-

Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate from Step 1 into the target 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide using hydrazine hydrate. This is a standard and efficient nucleophilic acyl substitution reaction.

Figure 1: Two-step synthesis of the target compound.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis between an unsymmetrical hydrazine (methylhydrazine) and an unsymmetrical 1,3-dicarbonyl (diethyl oxalacetate) involves several key steps. The reaction is typically catalyzed by a small amount of acid.[11][12][13]

-

Initial Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of diethyl oxalacetate. The more nucleophilic, sterically accessible terminal nitrogen (-NH₂) is the primary site of attack, leading to a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl). This step forms the five-membered ring.

-

Dehydration & Tautomerization: The resulting cyclic intermediate readily eliminates a molecule of water to form the aromatic pyrazole ring. The product exists in tautomeric equilibrium between the pyrazolone (keto) form and the hydroxypyrazole (enol) form. For this system, the aromatic 3-hydroxypyrazole tautomer is favored.[11]

Figure 2: Conceptual flow of the Knorr cyclization step.

Mechanism of Hydrazinolysis

This is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Elimination: The intermediate collapses, eliminating the ethoxide (-OEt) leaving group, which is subsequently protonated by the solvent or another hydrazine molecule to form ethanol. This regenerates the carbonyl group and yields the stable carbohydrazide product.

Detailed Experimental Protocols

Safety First: All manipulations involving methylhydrazine and hydrazine hydrate must be performed in a certified chemical fume hood. These substances are highly toxic, corrosive, and suspected carcinogens.[14][15][16] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles, must be worn at all times.[17]

Part A: Synthesis of Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equiv. |

| Diethyl oxalacetate | 188.18 | 1.127 | 9.41 g (8.35 mL) | 50.0 | 1.0 |

| Methylhydrazine | 46.07 | 0.874 | 2.53 g (2.90 mL) | 55.0 | 1.1 |

| Ethanol (absolute) | - | - | 100 mL | - | - |

| Glacial Acetic Acid | 60.05 | 1.049 | ~0.5 mL | - | cat. |

| Round-bottom flask (250 mL) | - | - | 1 | - | - |

| Reflux condenser | - | - | 1 | - | - |

| Magnetic stirrer & stir bar | - | - | 1 | - | - |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl oxalacetate (50.0 mmol, 1.0 eq) and absolute ethanol (100 mL).

-

Reagent Addition: Begin stirring the solution. Slowly add methylhydrazine (55.0 mmol, 1.1 eq) to the flask. An exotherm may be observed; add dropwise to maintain control.

-

Causality Note: Using a slight excess of methylhydrazine ensures complete consumption of the limiting dicarbonyl reagent.

-

-

Catalyst Addition: Add glacial acetic acid (~0.5 mL) as a catalyst.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (~80 °C) using a heating mantle. Maintain reflux for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the diethyl oxalacetate spot indicates reaction completion.

-

Isolation: After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour. The product may precipitate. If no solid forms, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities. Dry the product under vacuum to yield ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate as a white to off-white solid.

Part B: Synthesis of 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide

Materials & Reagents

| Reagent/Material | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equiv. |

| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate | 170.16 | - | 6.81 g | 40.0 | 1.0 |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | ~1.03 | 6.26 g (~6.1 mL) | 80.0 | 2.0 |

| Ethanol (absolute) | - | - | 80 mL | - | - |

| Round-bottom flask (250 mL) | - | - | 1 | - | - |

| Reflux condenser | - | - | 1 | - | - |

| Magnetic stirrer & stir bar | - | - | 1 | - | - |

Procedure

-

Reaction Setup: Suspend the ethyl ester intermediate (40.0 mmol, 1.0 eq) in absolute ethanol (80 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add hydrazine hydrate (80.0 mmol, 2.0 eq) to the suspension.

-

Causality Note: A 2-fold excess of hydrazine hydrate drives the reaction to completion. It acts as both the nucleophile and the solvent for the ethoxide byproduct.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The suspension should become a clear solution and then a precipitate may form as the product is generated.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol and then with diethyl ether to remove any residual starting materials and facilitate drying.

-

Drying: Dry the final product, 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide, under high vacuum. The product should be a white crystalline solid.

Characterization and Self-Validation

Confirming the identity and purity of the final product is a critical step.

| Analysis Technique | Expected Results for 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide |

| ¹H NMR (DMSO-d₆) | δ ~10.0-11.0 (s, 1H, OH), ~9.5 (s, 1H, CONH ), ~6.0 (s, 1H, pyrazole C4-H ), ~4.5 (br s, 2H, NH₂ ), ~3.7 (s, 3H, N-CH₃ ) |

| ¹³C NMR (DMSO-d₆) | δ ~160 (C=O, hydrazide), ~155 (C3-OH), ~140 (C5), ~95 (C4), ~35 (N-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H, O-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| Mass Spec (ESI+) | m/z calculated for C₅H₈N₄O₂: 156.07. Found: 157.08 [M+H]⁺. |

| Melting Point | A sharp melting point is indicative of high purity. |

Comprehensive Workflow Diagram

Figure 3: Step-by-step workflow from starting materials to final validated product.

Conclusion

The synthesis of pyrazole derivatives via the Knorr reaction is a versatile and dependable method for accessing heterocycles with significant therapeutic potential.[3] The two-step protocol outlined in this document provides a clear and efficient pathway to 3-hydroxy-1-methyl-1H-pyrazole-5-carbohydrazide. By detailing the underlying mechanisms, experimental procedures, and validation techniques, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable production of this important chemical building block.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Hameed, S., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817.

-

Guerret, P., et al. (1998). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 53(10), 663-670.

-

Asghar, M. N., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M856.

-

Google Patents. (2021). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. CN112574111A.

-

Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.

-

Al-Ostath, A. I., et al. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 101-120.

-

Chem Help ASAP. Knorr Pyrazole Synthesis.

-

Defense Technical Information Center. (1990). Safety and Handling of Hydrazine.

-

Candea, C., et al. (2013). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Farmacia, 61(5), 843-851.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Toseef, M., et al. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds.

-

Fisher Scientific. (2014). Safety Data Sheet: Hydrazine hydrate, 55% (Hydrazine, 35%).

-

BenchChem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

-

Patil, S. D., et al. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Future Multiplex Research, 9(6), 1-13.

-

Arxada. (2002). Performance Chemicals Hydrazine.

-

Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(36), 11639-11643.

-

Patel, S., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7), a597-a617.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Hydrazine hydrate solution.

-

Request PDF. (2025). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.

-

Slideshare. (2022). Knorr Pyrazole Synthesis (M. Pharm).

-

Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.

-

J&K Scientific. 3-Methyl-1H-pyrazole-5-carbohydrazide.

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijfmr.com [ijfmr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. arxada.com [arxada.com]

Application Note: Structural Elucidation of Pyrazole Compounds using ¹H and ¹³C NMR Spectroscopy

Abstract